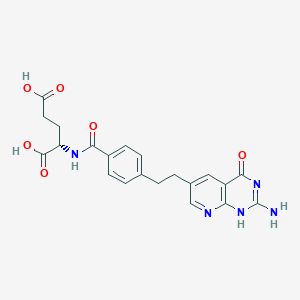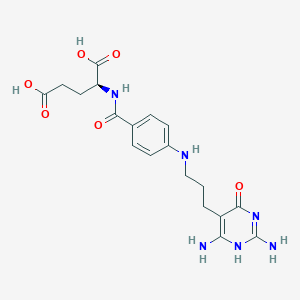
6''-O-Acetylglycitin
Overview
Description
6’‘-O-Acetylglycitin is a naturally occurring isoflavone found in soybeans. It is an acetylated derivative of glycitin, which is a type of glucoside. Isoflavones like 6’'-O-Acetylglycitin are known for their potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties .
Mechanism of Action
Target of Action
6’‘-O-Acetylglycitin is an acetyl glucoside and one of the isoflavone isomers found in soybeans It’s known that isoflavones, the class of compounds to which 6’'-o-acetylglycitin belongs, often interact with estrogen receptors due to their structural similarity to estradiol-17-beta .
Mode of Action
It has been shown to exhibit various physiological activities . Isoflavones, including 6’'-O-Acetylglycitin, are known to show marked estrogenic and anti-estrogenic activities .
Biochemical Pathways
6’‘-O-Acetylglycitin is involved in the synthesis of glycogen in the liver . It’s also known to inhibit poly (ADP-ribose) polymerase chain reaction (PCR) and UVB-induced polymerase chain reaction (PCR) . These biochemical pathways suggest that 6’'-O-Acetylglycitin may play a role in energy storage and DNA repair processes.
Pharmacokinetics
It’s known that the bioavailability of isoflavones can be influenced by factors such as gut microbiota and individual genetic differences .
Result of Action
6’'-O-Acetylglycitin has been shown to promote the repair mechanism of hepatic steatosis and exhibits anti-cancer effects . It also inhibits the growth of cancer cells in vitro .
Action Environment
The action, efficacy, and stability of 6’'-O-Acetylglycitin can be influenced by environmental factors such as storage temperature and packaging conditions . Its content shows various extents of reduction dependent on these factors .
Biochemical Analysis
Biochemical Properties
6’‘-O-Acetylglycitin plays a significant role in biochemical reactions, particularly in the context of plant metabolism. It is involved in the phenylpropanoid pathway, which is crucial for the synthesis of various plant secondary metabolites . This compound interacts with enzymes such as glycosyltransferases and malonyltransferases, which facilitate its glycosylation and malonylation, respectively . These interactions enhance the stability and solubility of 6’'-O-Acetylglycitin, allowing it to be compartmentalized within vacuoles or transported to specific sites within the plant cells .
Cellular Effects
6’'-O-Acetylglycitin has been shown to influence various cellular processes. It exhibits preventive effects on bone loss and can reverse unfavorable changes in lipid metabolism . Additionally, as a phytoestrogen, it can bind to estrogen receptors and modulate their activity, impacting cell signaling pathways and gene expression . This modulation can lead to various cellular responses, including changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 6’'-O-Acetylglycitin exerts its effects through several mechanisms. It can bind to estrogen receptors, influencing gene expression and cellular responses . Additionally, it has been shown to inhibit poly(ADP-ribose) polymerase, a key enzyme involved in DNA repair, and UVB-induced polymerase chain reaction, which suggests its potential role in anti-cancer activities . These interactions highlight the compound’s ability to modulate various biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6’‘-O-Acetylglycitin can vary over time. The compound’s stability and degradation are influenced by factors such as storage temperature and packaging conditions . Studies have shown that 6’'-O-Acetylglycitin can exhibit content reduction dependent on these factors, which can impact its long-term effects on cellular function . In vitro and in vivo studies have also indicated that the compound’s physiological activities, such as its antioxidant and anti-cancer properties, can be sustained over extended periods under optimal conditions .
Dosage Effects in Animal Models
The effects of 6’'-O-Acetylglycitin in animal models vary with different dosages. At lower doses, the compound has been shown to promote bone health and improve lipid metabolism . At higher doses, it may exhibit toxic or adverse effects, such as potential disruption of normal cellular functions and metabolic processes . These threshold effects highlight the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
6’'-O-Acetylglycitin is involved in several metabolic pathways, primarily within the phenylpropanoid pathway . It interacts with enzymes such as glycosyltransferases and malonyltransferases, which facilitate its conversion into more stable and soluble forms . These interactions can influence metabolic flux and metabolite levels, impacting the overall metabolic profile of the cells .
Transport and Distribution
Within cells and tissues, 6’‘-O-Acetylglycitin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . The compound’s localization and accumulation are influenced by factors such as its chemical properties and the presence of specific transporters . These interactions ensure that 6’'-O-Acetylglycitin reaches its target sites within the cells, where it can exert its physiological effects.
Subcellular Localization
6’‘-O-Acetylglycitin is localized within specific subcellular compartments, such as vacuoles, where it can be stored and utilized as needed . The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . These modifications ensure that 6’'-O-Acetylglycitin is directed to the appropriate cellular compartments, where it can participate in various biochemical and physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’'-O-Acetylglycitin typically involves the acetylation of glycitin. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually performed under mild conditions to prevent degradation of the compound .
Industrial Production Methods
Industrial production of 6’'-O-Acetylglycitin involves the extraction of glycitin from soybeans followed by its acetylation. The extraction process includes solvent extraction, purification, and crystallization. The acetylation step is similar to the laboratory synthesis but scaled up to industrial levels .
Chemical Reactions Analysis
Types of Reactions
6’'-O-Acetylglycitin undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed to yield glycitin.
Oxidation: It can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride are employed.
Major Products Formed
Hydrolysis: Glycitin
Oxidation: Various oxidized isoflavone derivatives
Reduction: Reduced forms of 6’'-O-Acetylglycitin
Scientific Research Applications
6’'-O-Acetylglycitin has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the study of isoflavones.
Biology: Investigated for its role in plant metabolism and its effects on various biological processes.
Medicine: Studied for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antioxidant properties.
Industry: Used in the development of functional foods and nutraceuticals
Comparison with Similar Compounds
6’'-O-Acetylglycitin is unique among isoflavones due to its acetyl group, which can influence its biological activity and stability. Similar compounds include:
Glycitin: The non-acetylated form of 6’'-O-Acetylglycitin.
Daidzin: Another isoflavone glucoside found in soybeans.
Genistin: A glucoside of genistein, another major isoflavone in soybeans
These compounds share similar structures but differ in their specific functional groups, which can affect their biological activities and applications.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O11/c1-11(25)32-10-19-21(28)22(29)23(30)24(35-19)34-18-8-16-14(7-17(18)31-2)20(27)15(9-33-16)12-3-5-13(26)6-4-12/h3-9,19,21-24,26,28-30H,10H2,1-2H3/t19-,21-,22+,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBPGEJGGVZKDD-PFKOEMKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70928782 | |
| Record name | 3-(4-Hydroxyphenyl)-6-methoxy-4-oxo-4H-1-benzopyran-7-yl 6-O-acetylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 6''-O-Acetylglycitin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039489 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
134859-96-4 | |
| Record name | 6′′-O-Acetylglycitin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134859-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylglycitin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134859964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Hydroxyphenyl)-6-methoxy-4-oxo-4H-1-benzopyran-7-yl 6-O-acetylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETYLGLYCITIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PDF3A7UIE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6''-O-Acetylglycitin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039489 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
155 - 157 °C | |
| Record name | 6''-O-Acetylglycitin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039489 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main forms of isoflavones found in soybeans and soybean products?
A1: Soybeans and their derivatives contain twelve distinct isoflavones categorized into four structural groups: aglycones (daidzein, genistein, and glycitein), β-glycosides (daidzin, genistin, and glycitin), malonyl glycosides (6''-O-malonyldaidzin, 6''-O-malonylgenistin, and 6''-O-malonylglycitin), and acetylglycosides (6''-O-acetyldaidzin, 6''-O-acetylgenistin, and 6''-O-acetylglycitin). [, ]
Q2: How does the isoflavone profile differ between soybean sprouts and mature soybeans?
A2: While mature soybeans primarily contain isoflavone glycosides, soybean sprouts exhibit a higher concentration of malonyl glycosides, with 6''-O-malonylgenistin being the most abundant. []
Q3: Why is the presence of oligosaccharides in soybean sprouts considered beneficial for isoflavone absorption?
A3: Oligosaccharides, specifically raffinose family oligosaccharides (RFOs), serve as a food source for beneficial bacteria in the human gut. These bacteria produce β-glycosidase, an enzyme that breaks down isoflavone glycosides into their more readily absorbed aglycone forms. This suggests that consuming soybean sprouts, which are rich in both RFOs and isoflavone glycosides, could lead to better absorption and utilization of isoflavones by the body. []
Q4: How does the isoflavone content vary between the hypocotyls and cotyledons of soybean?
A4: Studies on six traditional Korean soybean varieties revealed that the hypocotyls (the part of the stem below the cotyledons) contained significantly higher concentrations of isoflavones compared to the cotyledons (seed leaves). [] The hypocotyls had approximately 10-20 times higher isoflavone content than the cotyledons, indicating that different parts of the soybean can have distinct nutritional profiles. []
Q5: What analytical methods are commonly employed to identify and quantify isoflavones in soybean products?
A5: High-performance liquid chromatography (HPLC) coupled with various detection techniques is frequently used to analyze isoflavone content. One study successfully employed HPLC with diode array detection (DAD) to rapidly quantify 12 isoflavones in soybean seeds, soymilk, and tofu. [] Another study utilized liquid chromatography-mass spectrometry (LC-MS) to measure isoflavone aglycon and glucoconjugate content in various soy-based foods. [] These methods provide accurate and reliable data on the composition and concentration of different isoflavones in various soybean products.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


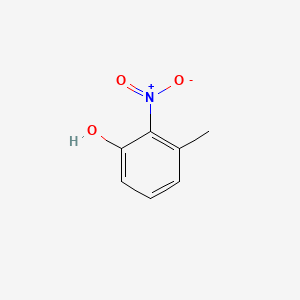
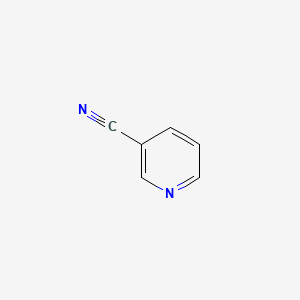
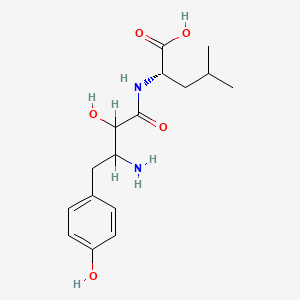

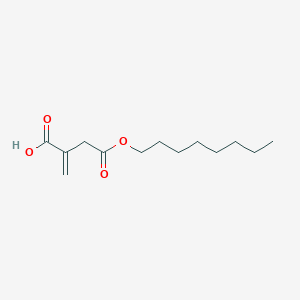
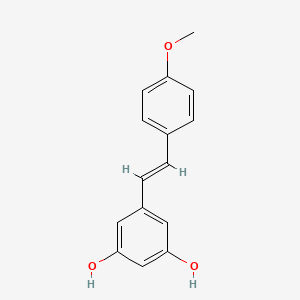
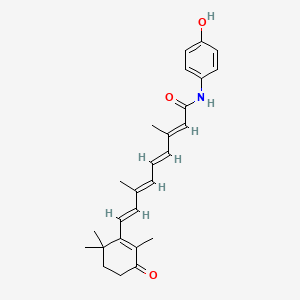
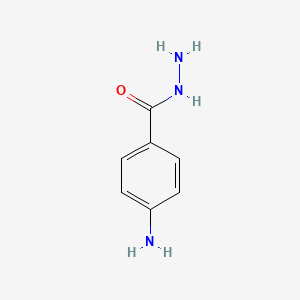
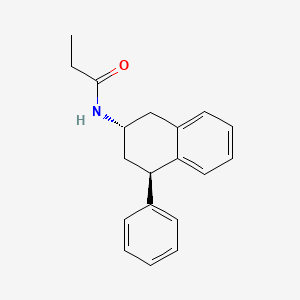


![2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B1664629.png)
